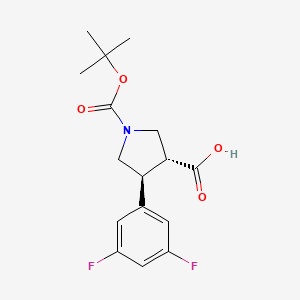

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid

Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid is a Boc-protected pyrrolidine derivative featuring a 3,5-difluorophenyl substituent and a carboxylic acid moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the pyrrolidine nitrogen, enhancing stability during synthetic processes. The 3,5-difluorophenyl substituent introduces electron-withdrawing effects, which may influence the compound’s physicochemical properties, such as acidity (pKa) and lipophilicity.

Properties

IUPAC Name |

(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-12(13(8-19)14(20)21)9-4-10(17)6-11(18)5-9/h4-6,12-13H,7-8H2,1-3H3,(H,20,21)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWBJJWZOWXYHL-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227870-75-7 | |

| Record name | rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3,5-difluorobenzaldehyde.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between pyrrolidine and 3,5-difluorobenzaldehyde.

Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

Protection: The resulting compound is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid functional group.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic or basic conditions to yield the free amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a difluorophenyl moiety. The presence of the Boc group is significant as it serves as a protecting group in organic synthesis, allowing for selective reactions without interfering with other functional groups. The difluorophenyl group enhances the compound's pharmacological properties by potentially increasing lipophilicity and bioavailability.

Pharmaceutical Applications

- Intermediate in Drug Synthesis

- Potential Anticancer Agent

- Inhibition of Enzymatic Activity

Synthetic Methodologies

-

Nucleophilic Substitution Reactions

- The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups at specific positions on the pyrrolidine ring or the phenyl group. This versatility is crucial for synthesizing diverse derivatives with tailored biological activities .

- Protecting Group Strategies

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the difluorophenyl group enhances its binding affinity and specificity, while the Boc protecting group ensures stability during synthesis and storage.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electronic Effects: Fluorine vs. This could enhance solubility in polar solvents or influence binding interactions in biological systems. Trifluoromethyl Group: The 4-trifluoromethylphenyl substituent () introduces strong electron-withdrawing effects, which may increase metabolic stability and resistance to oxidative degradation compared to halogens or methoxy groups .

Steric and Lipophilicity Considerations: The 3-bromophenyl analog () has a higher molecular weight (370.24 g/mol) due to bromine’s atomic mass, which may reduce solubility but enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Synthetic Feasibility :

- While direct synthesis data for the target compound are unavailable, analogs with ureido groups (e.g., –3) show yields ranging from 63% to 76%, suggesting that electron-deficient aryl groups (e.g., fluorine) may require optimized conditions to achieve comparable efficiency .

Biological Activity

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H18F2N2O4

- Molecular Weight : 320.31 g/mol

- CAS Number : 203866-15-3

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Its structure allows it to function as an inhibitor or modulator in biochemical processes.

Biological Activity Overview

-

Anticancer Properties :

- Research indicates that derivatives of pyrrolidine compounds can exhibit anticancer effects through the inhibition of key signaling pathways involved in tumor growth and metastasis. Specifically, studies have shown that similar compounds can inhibit the activity of proteins associated with cancer progression, such as the c-Met receptor tyrosine kinase .

- Neuroprotective Effects :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of c-Met signaling pathway | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Antimicrobial | Disruption of bacterial cell wall synthesis |

Detailed Research Findings

-

Anticancer Activity :

- A study published in Cancer Research explored the effects of pyrrolidine derivatives on cancer cell lines. Results indicated a significant reduction in cell viability upon treatment with (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid, suggesting its potential as a therapeutic agent against specific cancers.

-

Neuroprotective Mechanisms :

- In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cells, indicating its potential for neuroprotection. This aligns with findings from other pyrrolidine derivatives that have shown similar protective effects against neurotoxicity.

-

Antimicrobial Efficacy :

- The compound was tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism was attributed to interference with metabolic pathways essential for bacterial survival.

Q & A

Q. Strategies :

- Catalyst screening : Use chiral catalysts (e.g., Jacobsen’s thiourea) in asymmetric hydrogenation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and ee .

- Process intensification : Continuous flow reactors reduce side reactions and improve scalability .

Data-Driven Approach : Compare ee (%) and yield under varying conditions (temperature, catalyst loading) using HPLC chiral columns .

Advanced: What analytical techniques resolve stereochemical ambiguities in this compound?

- X-ray crystallography : Determines absolute configuration and bond angles .

- NMR spectroscopy : NOESY/ROESY correlations confirm spatial proximity of protons in the pyrrolidine ring .

- Circular dichroism (CD) : Correlates optical activity with stereochemical purity .

Case Study : Discrepancies in diastereomer ratios (e.g., 3R,4S vs. 3S,4R) were resolved using X-ray data in a related compound .

Advanced: How can researchers mitigate instability of the Boc group during reactions?

- Acid-free conditions : Avoid protic acids (e.g., TFA) during coupling reactions; use carbodiimide-based activators (DCC/DMAP) .

- Low-temperature storage : Store intermediates at 2–8°C to prevent Boc cleavage .

- Alternative protecting groups : Temporarily replace Boc with Fmoc for acid-sensitive steps .

Advanced: How to address contradictions in bioactivity data across analogues with varying substituents?

Q. Approach :

Structure-activity relationship (SAR) studies : Systematically replace substituents (e.g., fluorine vs. methoxy) and measure IC₅₀ .

Computational modeling : Docking studies (e.g., AutoDock) predict binding modes and explain potency differences .

Example : 3,5-Difluoro substitution improved metabolic stability but reduced solubility compared to methoxy analogues .

Advanced: What methods elucidate the compound’s mechanism of action in enzyme inhibition?

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (kₐ, k𝒹) to target enzymes .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

- Enzyme kinetics : Monitor substrate turnover rates (Vₘₐₓ, Kₘ) in the presence of inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.